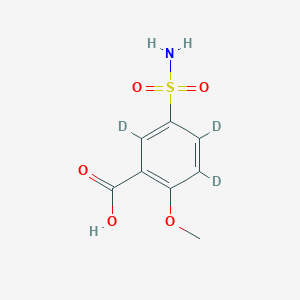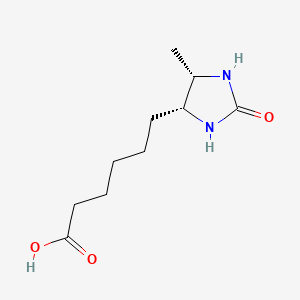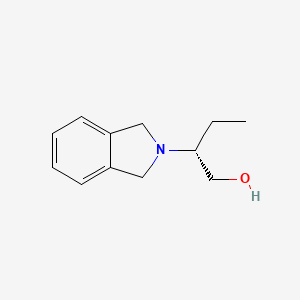
1-Benzylideneaminohydantoin-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzylideneaminohydantoin-13C3 (1-BAMH-13C3) is an organic compound that belongs to the class of benzylideneaminohydantoin derivatives. It is a synthetic compound and is used in various scientific research applications. It is a stable crystalline solid with a melting point of 140-145°C. In recent years, 1-BAMH-13C3 has been studied for its potential applications in the fields of chemical synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A novel synthesis route for double-labeled 13C, 15N3-nitrofurantoin , starting from 13C, 15N3-semicarbazide to form 1-benzylideneaminohydantoin, demonstrates a process with mild reaction conditions leading to high yields and isotope abundances, indicating the utility of such compounds in labeling and tracing studies in pharmaceutical research (Zhang Zhang, 2012).
Quantum Chemical Studies
- Investigations on the structural, spectroscopic, and thermodynamic properties of benzylideneamino-related compounds reveal their potential as nonlinear optical materials, highlighting the significance of such studies in understanding the electronic properties and reactivity of these molecules (H. Medetalibeyoğlu & H. Yüksek, 2021).
Biological Activities
- Synthesis and molecular docking studies of (E)-4-(substituted-benzylideneamino)-2H-chromen-2-one derivatives highlight their potential as new carbonic anhydrase inhibitors, providing insights into the design of novel therapeutic agents (T. A. Fattah et al., 2018).
- The antibacterial activity of Schiff bases derived from isatins, including benzylideneamino-hydantoin derivatives, against various bacterial strains, underlines the importance of structural modifications in enhancing the bioactivity of pharmaceutical compounds (K. Tehrani et al., 2016).
Analytical Applications
- A study describes the development of a chemiluminescent ELISA for the detection of the nitrofurantoin metabolite 1-amino-hydantoin in fish and honey, illustrating the role of benzylideneaminohydantoin derivatives in enhancing food safety and regulatory compliance (Quan Wang et al., 2014).
Propiedades
IUPAC Name |
1-[(E)-benzylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-9-7-13(10(15)12-9)11-6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14,15)/b11-6+/i7+1,9+1,10+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVLAELZNUZRPV-OSWPLBNHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)
![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)




![6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B1147363.png)

